molecular formula C19H23F3N4O3S B10959494 ethyl 2-{butan-2-yl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

ethyl 2-{butan-2-yl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B10959494
M. Wt: 444.5 g/mol
InChI Key: UDVVZKBZXCDPKV-CMDGGOBGSA-N
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Description

Ethyl 2-{butan-2-yl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazole ring, and a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{butan-2-yl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the pyrazole and thiazole rings, followed by the introduction of the trifluoromethyl group and the esterification process. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{butan-2-yl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and product distribution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 2-{butan-2-yl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-{butan-2-yl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group and the pyrazole ring can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-{butan-2-yl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can be compared with similar compounds, such as:

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23F3N4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 2-[butan-2-yl-[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H23F3N4O3S/c1-6-11(3)26(14(27)9-8-13-10-23-25(5)12(13)4)18-24-16(19(20,21)22)15(30-18)17(28)29-7-2/h8-11H,6-7H2,1-5H3/b9-8+

InChI Key

UDVVZKBZXCDPKV-CMDGGOBGSA-N

Isomeric SMILES

CCC(C)N(C1=NC(=C(S1)C(=O)OCC)C(F)(F)F)C(=O)/C=C/C2=C(N(N=C2)C)C

Canonical SMILES

CCC(C)N(C1=NC(=C(S1)C(=O)OCC)C(F)(F)F)C(=O)C=CC2=C(N(N=C2)C)C

Origin of Product

United States

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